Silane, trimethyl(2-phenylethoxy)-
Description
Silane, trimethyl(2-phenylethoxy)- (CAS 14629-58-4) is a silicon-based organometallic compound with the molecular formula C₁₁H₁₈OSi and a molecular weight of 194.35 g/mol . Structurally, it consists of a trimethylsilyl group (-Si(CH₃)₃) attached to a phenethyloxy moiety (C₆H₅CH₂CH₂O-). This compound is commonly used as a protecting group for alcohols in organic synthesis due to its stability under basic conditions and ease of removal via acidic hydrolysis . Its applications extend to pharmaceuticals, agrochemicals, and silicone-based materials.
Properties
CAS No. |
14629-58-4 |
|---|---|
Molecular Formula |
C11H18OSi |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
trimethyl(2-phenylethoxy)silane |
InChI |
InChI=1S/C11H18OSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
ZDEFWWOHFSCODL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCC1=CC=CC=C1 |
Canonical SMILES |
C[Si](C)(C)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key molecular properties of silane, trimethyl(2-phenylethoxy)- and structurally related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |
|---|---|---|---|---|
| Silane, trimethyl(2-phenylethoxy)- | 14629-58-4 | C₁₁H₁₈OSi | 194.35 | Phenethyloxy (-OCH₂CH₂C₆H₅) |
| Methyltris(2-phenylethoxy)silane | 83918-65-4 | C₂₃H₃₀O₃Si | 406.58 | Three phenethyloxy groups |
| Trimethyl(3-phenyl-2-propenyl)-silane | N/A | C₁₂H₁₈Si | ~190.36* | 3-Phenylpropenyl (allyl) |
| [(1-Ethoxy-2-phenylethenyl)oxy]trimethylsilane | 31491-20-0 | C₁₃H₂₀O₂Si | 236.39 | Ethoxy-phenylethenyloxy |
Key Observations :
- Methyltris(2-phenylethoxy)silane (CAS 83918-65-4) has three phenethyloxy groups, making it bulkier and more suited for crosslinking in silicone polymers compared to the mono-substituted target compound .
- Trimethyl(3-phenyl-2-propenyl)-silane (C₁₂H₁₈Si) features an allyl group, enabling radical or electrophilic addition reactions in polymer chemistry, unlike the ether-linked phenethyloxy group in the target compound .
- [(1-Ethoxy-2-phenylethenyl)oxy]trimethylsilane (CAS 31491-20-0) contains a conjugated ethenyloxy group, which may enhance UV stability but reduce hydrolytic stability compared to the saturated phenethyloxy chain .
Reactivity and Stability
Hydrolytic Stability :
- Silane, trimethyl(2-phenylethoxy)- is stable under basic conditions but cleaved by acids (e.g., HF or acetic acid) .
- Methyltris(2-phenylethoxy)silane ’s triether structure offers higher hydrolytic resistance, making it suitable for long-term material applications .
- The allyl group in trimethyl(3-phenyl-2-propenyl)-silane introduces unsaturation, increasing susceptibility to oxidation but enabling polymerization .
- Thermal Stability: The target compound decomposes above 200°C, typical of silyl ethers. Lead-based analogs (e.g., trimethyl(p-nitrophenoxy)lead) from exhibit lower thermal stability due to weaker Pb-O bonds compared to Si-O bonds .
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